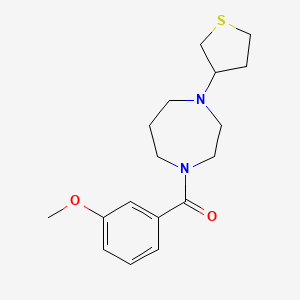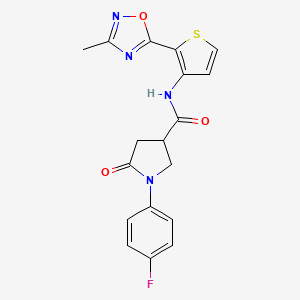
(4-(2-fluorophenyl)piperazin-1-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
DNA Interaction and Cellular Applications
The compound's structure, notably the presence of a piperazine group, aligns with characteristics observed in molecules like Hoechst 33258, known for its strong binding to the minor groove of double-stranded B-DNA, particularly in AT-rich sequences. Such compounds are employed extensively in cellular biology for chromosome and nuclear staining, and for analyzing nuclear DNA content via flow cytometry. They also find use as radioprotectors and topoisomerase inhibitors, offering a foundation for drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Enzyme Inhibition and Drug Metabolism
Compounds with piperazine constituents are recognized for their roles in inhibiting Cytochrome P450 enzymes, critical in drug metabolism. Such inhibition is crucial in managing drug-drug interactions, especially in scenarios involving multiple drug administration. The selective inhibition of specific CYP isoforms, facilitated by compounds with structures akin to the one , aids in predicting potential drug interactions (Khojasteh et al., 2011).
Receptor Binding and Drug Development
Compounds with structures incorporating elements like piperazine are crucial in developing drugs targeting D2-like receptors. These receptors are significant in treating neuropsychiatric disorders. The structure-function relationship of these compounds, especially the role of arylalkyl substituents, is pivotal in enhancing the potency and selectivity of drugs aimed at these receptors, thus guiding the development of antipsychotic agents (Sikazwe et al., 2009).
Fluorescence-based Applications
The compound's structure indicates potential use in fluorescence-based applications, given the relevance of similar structures in developing chemosensors. Compounds based on components like 4-methyl-2,6-diformylphenol, which shares structural similarities, are documented for their high selectivity and sensitivity in detecting various analytes, including metal ions, anions, and neutral molecules (Roy, 2021).
Antimicrobial and Anticancer Potential
The presence of thiazol and pyrazol groups in the compound's structure suggests potential antimicrobial and anticancer activities. Thiazol and pyrazol derivatives are known for their biological activities, including inhibiting cancer cell growth by modulating specific genes and proteins involved in cancer progression. Such compounds are instrumental in the development of novel bioactive molecules for therapeutic applications (Moorthy et al., 2023).
Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(4-(2-fluorophenyl)piperazin-1-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 4-(2-fluorophenyl)piperazine, which is then coupled with 3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxylic acid to form the second intermediate, (4-(2-fluorophenyl)piperazin-1-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone. The synthesis pathway involves a series of reactions, including coupling, condensation, and reduction reactions.", "Starting Materials": [ "2-fluoroaniline", "piperazine", "4-methyl-2-(p-tolyl)thiazol-5-amine", "ethyl chloroformate", "sodium hydride", "methyl iodide", "sodium borohydride", "acetic acid", "triethylamine", "dimethylformamide", "chloroform", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 4-(2-fluorophenyl)piperazine", "React 2-fluoroaniline with piperazine in the presence of sodium hydride and dimethylformamide to form 4-(2-fluorophenyl)piperazine.", "Step 2: Synthesis of 3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxylic acid", "React 4-methyl-2-(p-tolyl)thiazol-5-amine with ethyl chloroformate in the presence of triethylamine and chloroform to form 3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxylic acid.", "Step 3: Synthesis of (4-(2-fluorophenyl)piperazin-1-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone", "Couple 4-(2-fluorophenyl)piperazine with 3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxylic acid in the presence of triethylamine and dimethylformamide to form (4-(2-fluorophenyl)piperazin-1-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone.", "Reduce the intermediate product with sodium borohydride in the presence of acetic acid and water to form the final product, (4-(2-fluorophenyl)piperazin-1-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone." ] } | |
Número CAS |
1257834-50-6 |
Nombre del producto |
(4-(2-fluorophenyl)piperazin-1-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone |
Fórmula molecular |
C25H24FN5OS |
Peso molecular |
461.56 |
Nombre IUPAC |
[4-(2-fluorophenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]methanone |
InChI |
InChI=1S/C25H24FN5OS/c1-16-7-9-18(10-8-16)24-27-17(2)23(33-24)20-15-21(29-28-20)25(32)31-13-11-30(12-14-31)22-6-4-3-5-19(22)26/h3-10,15H,11-14H2,1-2H3,(H,28,29) |
Clave InChI |
XZDQJEZZRSBYLW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=CC=C5F)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B3000152.png)
![2-Chloro-N-[1-(2,6-dimethylpyrimidin-4-YL)piperidin-4-YL]pyridine-4-carboxamide](/img/structure/B3000153.png)
![4-[5-(4-Bromophenyl)-3-(3-methoxyphenyl)-2-pyrazolin-1-yl]benzenesulfonamide](/img/structure/B3000154.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B3000156.png)

![N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide](/img/structure/B3000158.png)


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3000161.png)
![2-(benzo[d]isoxazol-3-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide](/img/structure/B3000163.png)